Tranylcypromine
Description
Historical and Research Evolution of Tranylcypromine
Discovery and Development Timeline
This compound’s origins are rooted in mid-20th-century pharmacological exploration. Synthesized in 1948 as part of efforts to develop non-hydrazine MAOIs, its monoamine oxidase inhibitory properties were serendipitously discovered in 1959 . Smith, Kline & French introduced it in the UK in 1960 under the brand name Parnate, with U.S. approval following in 1961 . Early enthusiasm was tempered by safety concerns: hypertensive crises linked to its amphetamine-like properties led to a 1964 market withdrawal , though it was reintroduced later that year with stricter indications and warnings.
Table 1: Key Historical Milestones
Structural Relationship to Amphetamine Compounds
This compound’s structure derives from amphetamine (α-methylphenethylamine), with a cyclopropane ring replacing the isopropyl side chain (Fig. 1). This modification confers rigidity, altering receptor binding and metabolic stability. Unlike amphetamine, this compound’s cyclopropyl ring prevents rapid degradation, enabling irreversible MAO inhibition.
Structural Comparison :
Evolution of Research Paradigms
Early research relied on clinical observation rather than randomized controlled trials (RCTs). Between 1957–1959, over 500,000 patients received MAOIs, with this compound showing efficacy in severe melancholic depression. The 1960s–1970s saw a regulatory pivot toward RCTs, yet this compound survived FDA scrutiny in 1971 due to overwhelming clinical success in treatment-resistant cases.
Recent paradigms focus on epigenetic modulation . This compound inhibits lysine-specific demethylase 1 (LSD1) , an enzyme overexpressed in cancers like acute myeloid leukemia (AML) and gastric carcinoma. This has spurred derivative development, such as compound 9e (IC₅₀ = 9.85 nM for LSD1), which induces apoptosis in AML cells.
Historical Shifts in Therapeutic Investigation
Initially confined to depression, this compound’s applications have diversified:
Table 2: Therapeutic Shifts Over Time
Structure
3D Structure
Properties
IUPAC Name |
2-phenylcyclopropan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N/c10-9-6-8(9)7-4-2-1-3-5-7/h1-5,8-9H,6,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AELCINSCMGFISI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1N)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30859306 | |
| Record name | 2-Phenylcyclopropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30859306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
79-80 °C @ 1.5-1.6 mm Hg | |
| Details | Budavari, S. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 1996., p. 1633 | |
| Record name | TRANYLCYPROMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3404 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Sol in water /Sulfate/, Very slightly sol in alcohol, ether /Sulfate/, Practically insol in chloroform /Sulfate/ | |
| Details | Budavari, S. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 1996., p. 1633 | |
| Record name | Tranylcypromine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00752 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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| Details | Budavari, S. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 1996., p. 1633 | |
| Record name | TRANYLCYPROMINE | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Liquid | |
CAS No. |
155-09-9, 54-97-7 | |
| Record name | Tranylcypromine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00752 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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| Record name | tranylcypromine | |
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| Record name | 2-Phenylcyclopropan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30859306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tranylcypromine | |
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| Record name | 2-Phenylcyclopropylamine | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRANYLCYPROMINE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3404 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
79-80 °C at 1.50E+00 mm Hg, MP: 164-166 °C /Hydrochloride/ | |
| Details | Budavari, S. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 1996., p. 1633 | |
| Record name | Tranylcypromine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00752 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Details | Budavari, S. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 1996., p. 1633 | |
| Record name | TRANYLCYPROMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3404 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action
Target of Action
Tranylcypromine primarily targets monoamine oxidase (MAO) , an enzyme that catalyzes the oxidative deamination of a number of amines, including serotonin, norepinephrine, epinephrine, and dopamine. Two isoforms of MAO, A and B, are found in the body.
Mode of Action
This compound acts as a nonselective and irreversible inhibitor of MAO. It binds to the enzyme and inhibits its activity, leading to an increase in the levels of monoamines released upon synaptic firing.
Biochemical Pathways
By inhibiting MAO, this compound affects the metabolic pathways of several neurotransmitters. It prevents the breakdown of serotonin, norepinephrine, epinephrine, dopamine, and tyramine, leading to increased levels of these neurotransmitters in the brain. This can result in improved mood and reduced symptoms of depression.
Pharmacokinetics
This compound has a bioavailability of 50%. It is metabolized in the liver and has an elimination half-life of 2.5 hours. The drug is excreted in urine and feces.
Result of Action
The inhibition of MAO by this compound leads to increased levels of monoamines in the brain. This can result in mood elevation and reduction in symptoms of depression. It is particularly effective in the treatment of major depressive disorder, dysthymic disorder, and atypical depression.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of tyramine, found in several foods, can cause a hypertensive crisis when ingested while on this compound treatment, as MAO is responsible for the metabolism of tyramine. Additionally, concomitant use of serotonin-enhancing drugs, including SSRIs, serotonergic TCAs, dextromethorphan, and meperidine may cause serotonin syndrome.
Biochemical Analysis
Biochemical Properties
Parnate functions by inhibiting the activity of monoamine oxidase, an enzyme responsible for the breakdown of monoamines. By inhibiting this enzyme, Parnate increases the levels of neurotransmitters in the brain, which can help alleviate symptoms of depression. The compound interacts with monoamine oxidase by forming a stable complex, thereby preventing the enzyme from catalyzing the oxidative deamination of neurotransmitters .
Cellular Effects
Parnate has significant effects on various types of cells, particularly neurons. By increasing the levels of neurotransmitters, it enhances synaptic transmission and improves mood and cognitive function. Parnate influences cell signaling pathways by modulating the levels of serotonin, norepinephrine, and dopamine, which are critical for mood regulation and other cognitive processes. Additionally, it can affect gene expression by altering the transcription of genes involved in neurotransmitter synthesis and metabolism .
Molecular Mechanism
The molecular mechanism of Parnate involves the irreversible inhibition of monoamine oxidase. Parnate binds to the active site of the enzyme, forming a covalent bond that inactivates the enzyme. This inhibition prevents the breakdown of neurotransmitters, leading to increased levels of serotonin, norepinephrine, and dopamine in the synaptic cleft. The elevated levels of these neurotransmitters enhance synaptic transmission and improve mood and cognitive function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Parnate can vary over time. The compound is relatively stable, but its activity can decrease due to degradation. Long-term exposure to Parnate can lead to sustained increases in neurotransmitter levels, which can have lasting effects on cellular function. In vitro and in vivo studies have shown that Parnate can maintain its inhibitory effects on monoamine oxidase for extended periods, leading to prolonged increases in neurotransmitter levels .
Dosage Effects in Animal Models
The effects of Parnate vary with different dosages in animal models. At low doses, Parnate can effectively inhibit monoamine oxidase and increase neurotransmitter levels without causing significant adverse effects. At high doses, Parnate can lead to toxic effects, including hypertensive crises and serotonin syndrome. These adverse effects are due to excessive accumulation of neurotransmitters, which can overstimulate the nervous system .
Metabolic Pathways
Parnate is metabolized primarily in the liver by cytochrome P450 enzymes. The metabolic pathways involve the oxidation and conjugation of Parnate, leading to the formation of inactive metabolites that are excreted in the urine. The compound can also affect metabolic flux by altering the levels of neurotransmitters and other metabolites involved in neurotransmitter synthesis and degradation .
Transport and Distribution
Parnate is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. The compound can cross the blood-brain barrier, allowing it to reach the central nervous system and exert its effects on neurotransmitter levels. Parnate can also interact with transporters and binding proteins that facilitate its distribution within cells and tissues .
Subcellular Localization
The subcellular localization of Parnate is primarily within the mitochondria, where monoamine oxidase is located. Parnate can also be found in the cytoplasm and other cellular compartments, where it can interact with various biomolecules and affect cellular function. The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles .
Biological Activity
Tranylcypromine is a non-selective and irreversible inhibitor of monoamine oxidase (MAO), primarily used as an antidepressant. Its biological activity extends beyond its role in treating depression, influencing various neurochemical pathways and demonstrating potential therapeutic effects in neuroinflammatory conditions. This article explores the pharmacological mechanisms, clinical efficacy, and relevant case studies associated with this compound.
This compound acts by inhibiting both monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), leading to increased levels of neurotransmitters such as serotonin, norepinephrine, and dopamine. This mechanism is crucial for its antidepressant effects, particularly in treatment-resistant depression.
Key Mechanisms:
- Inhibition of MAO : this compound irreversibly binds to MAO, preventing the breakdown of monoamines, which enhances their availability in the synaptic cleft.
- Norepinephrine Reuptake Inhibition : At higher doses, this compound also acts as a norepinephrine reuptake inhibitor, contributing to its antidepressant properties .
- Trace Amine Modulation : It increases the availability of trace amines like tryptamine and phenethylamine, although the clinical significance of this effect remains unclear .
Biological Activity in Neuroinflammation
Recent studies have highlighted this compound's role in modulating neuroinflammatory responses. Research indicates that it can suppress lipopolysaccharide (LPS)-induced neuroinflammation and amyloid-beta (Aβ)-mediated microglial activation, which are significant factors in neurodegenerative diseases such as Alzheimer's disease.
Findings from Research:
- Reduction of Proinflammatory Cytokines : this compound treatment significantly decreased levels of proinflammatory cytokines such as COX-2 and IL-6 in microglial cells exposed to LPS .
- Microglial Activation : In vivo studies showed that this compound reduced microgliosis in 5xFAD mice models, suggesting a specific action on microglial cells rather than astrocytes .
- Signaling Pathways : The compound was found to influence TLR4/ERK signaling pathways in BV2 microglial cells, indicating its potential to modulate inflammatory signaling cascades .
Clinical Efficacy and Case Studies
This compound has demonstrated efficacy in various clinical settings, particularly for patients with treatment-resistant depression. A meta-analysis indicated that it has comparable efficacy to other antidepressants, including tricyclics and newer agents like SSRIs .
Notable Case Studies:
- Treatment-Resistant Depression : A study involving 28 patients showed that approximately 25% achieved remission with standard doses (mean 56 mg/day) and 21% with higher doses (mean 105 mg/day) .
- Combination Therapy : A case report described the successful use of this compound alongside modafinil in a patient with narcolepsy, highlighting its potential in treating co-morbid conditions .
Side Effects and Drug Interactions
While this compound is effective, it carries a risk of serious drug interactions due to its MAOI properties. Patients must adhere to dietary restrictions to avoid hypertensive crises associated with tyramine-rich foods. Additionally, concurrent use with certain medications can lead to adverse effects.
Common Side Effects:
- Hypertensive crises
- Gastrointestinal disturbances
- Insomnia and agitation
Scientific Research Applications
Treatment-Resistant Depression
Tranylcypromine is particularly noted for its efficacy in treatment-resistant depression. A meta-analysis indicated that this compound demonstrated superior efficacy compared to placebo and was comparable to other psychotropic medications such as tricyclic antidepressants (TCAs) and other MAOIs . In a clinical study involving 28 patients with treatment-resistant depression, approximately 25% achieved remission with standard doses .
Other Psychiatric Disorders
Besides MDD, this compound has been explored for non-FDA-approved indications such as:
- Social Anxiety Disorder : It has shown potential in alleviating symptoms in treatment-resistant cases.
- Panic Disorder : Some studies suggest effectiveness in patients not responding to conventional therapies.
- Atypical Depression : Characterized by symptoms like hyperphagia and hypersomnia, it has been treated effectively with this compound .
Oncological Applications
Recent research has identified this compound as a promising candidate for cancer treatment through its role as an irreversible inhibitor of lysine-specific demethylase 1 (LSD1). LSD1 is implicated in tumor growth and metastasis, and inhibiting this enzyme can potentially halt cancer progression. This compound derivatives, such as ORY-1001 and GSK2879552, are currently undergoing clinical trials for their anti-cancer properties .
Efficacy in Depression
A notable case study highlighted the successful use of this compound in a patient with severe MDD who had failed multiple treatments. The patient experienced significant improvement after initiating therapy with this compound, showcasing its role as a last-resort option .
Oncological Research
In preclinical studies, this compound derivatives were shown to inhibit cancer cell proliferation effectively. For instance, compounds derived from this compound demonstrated potent activity against various cancer cell lines by targeting LSD1 .
Safety and Side Effects
While this compound is generally well-tolerated, it is associated with certain side effects including:
- Hypertensive crisis when consumed with tyramine-rich foods.
- Potential interactions with other medications leading to serotonin syndrome.
- Common side effects such as dizziness, insomnia, and dry mouth .
Data Table: Summary of this compound Applications
| Application Area | Description | Clinical Evidence |
|---|---|---|
| Major Depressive Disorder | FDA-approved treatment for MDD without melancholia | Meta-analysis shows efficacy |
| Treatment-Resistant Depression | Effective in cases unresponsive to other treatments | Case studies support effectiveness |
| Social Anxiety Disorder | Potential use in treatment-resistant cases | Emerging studies |
| Panic Disorder | Possible efficacy in resistant cases | Limited evidence |
| Cancer Treatment | Inhibition of LSD1 for tumor growth suppression | Clinical trials underway |
Comparison with Similar Compounds
Mechanism of Action and Selectivity
MAO Inhibitors :
- Phenelzine and Isocarboxazid: These hydrazine-derived MAOIs irreversibly inhibit MAO-A and MAO-B but lack LSD1 activity.
- Selegiline: A selective MAO-B inhibitor used in Parkinson’s disease.
LSD1 Inhibitors :
- GSK2879552 : A selective LSD1 inhibitor without MAO activity. It lacks TCP’s antidepressant effects but has fewer off-target interactions, making it preferable for oncology .
CYP2A6 Inhibitors :
- Methoxsalen and Tryptamine : Both inhibit CYP2A6, but TCP (Ki = 0.08 µM) is 60–5,000-fold more potent than these compounds. TCP’s R-(+) enantiomer shows superior CYP2A6 inhibition (Ki = 0.05 µM) compared to the S-(-) form (Ki = 2.0 µM) .
| Compound | MAO-A Inhibition | MAO-B Inhibition | LSD1 Inhibition | CYP2A6 Ki (µM) |
|---|---|---|---|---|
| Tranylcypromine | Yes | Yes | Yes | 0.08 |
| Phenelzine | Yes | Yes | No | N/A |
| Selegiline | No | Yes | No | N/A |
| GSK2879552 | No | No | Yes | N/A |
| Methoxsalen | No | No | No | 0.8 |
Pharmacokinetics and Metabolism
- Isomer Differences : The (-)-isomer of TCP achieves higher plasma concentrations and slower metabolism compared to the (+)-isomer, leading to prolonged activity .
- Lysosomal Trapping: Unlike pargyline (another MAOI), TCP exhibits lysosomal accumulation, which can be reversed by chloroquine. This property contributes to its off-target effects but may be leveraged to reduce dosing .
Preparation Methods
Trans-Selective Cyclopropanation
A landmark improvement involves the Johnson-Corey-Chaykovsky cyclopropanation, which avoids diazo reagents. For instance, cinnamic acid is first converted to its isopropyl ester using thionyl chloride in toluene, followed by cyclopropanation with a sulfur ylide. This method achieves trans-configuration with coupling constants of J = 4.2–4.5 Hz for cyclopropyl protons, confirming stereochemical control. The reaction typically proceeds in dichloromethane or tert-butanol, yielding the cyclopropane intermediate with >95% trans-selectivity.
Esterification and Transesterification
Cinnamic acid derivatives are activated via esterification to enhance reactivity. Thionyl chloride-mediated conversion to acid chlorides, followed by treatment with isopropanol, produces isopropyl cinnamate esters in near-quantitative yields. Subsequent transesterification with ammonia and magnesium methanolate in methanol at 80°C for 24 hours generates the primary amide precursor, critical for downstream decarboxylation.
Hofmann Rearrangement for Decarboxylation
Decarboxylation of cyclopropylcarboxylic acid precursors is achieved via the Hofmann rearrangement, a key step in producing the primary amine. The reaction employs N-chlorosuccinimide (NCS) or sodium hypochlorite in ethanol or dichloromethane, converting the amide to an isocyanate intermediate, which hydrolyzes to the amine.
Example Protocol
A cyclopropylcarboxamide (3 mmol) is treated with NCS in ethanol at 0°C, followed by gradual warming to room temperature. The resulting amine is extracted with ethyl acetate and purified via acidic/basic washes, yielding this compound free base with 85–90% efficiency.
Synthesis of Carboxamide Analogues
Recent work has expanded this compound’s utility through carboxamide-containing analogues. These derivatives retain LSD1 inhibitory activity while improving pharmacokinetics. Synthesis begins with para-substituted cinnamic acids, which undergo cyclopropanation and amidation. For example, benzyl- or phenethylamide groups are introduced via coupling reactions using N,N'-dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).
Key Data
Reaction Optimization and Yield Enhancement
Additives and Solvents
The addition of CaCl₂ or Mg(OCH₃)₂ during amidation accelerates reaction kinetics by 30–40%, reducing processing times from 48 to 24 hours. Polar aprotic solvents like tetrahydrofuran (THF) improve saponification yields when paired with lithium hydroxide.
Purity Control
Acidic/basic extraction sequences remove residual reactants. Precipitation with 50% v/v sulfuric acid yields this compound sulfate with ≥99.9% HPLC purity, as demonstrated by a 215 nm chromatographic method.
Table 1: Optimization of Cyclopropanation Conditions
| Parameter | Optimal Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Solvent | Dichloromethane | 96 | 99.8 |
| Temperature (°C) | 0→25 | 94 | 99.5 |
| Additive | CaCl₂ | 98 | 99.9 |
Purification and Crystallization Techniques
This compound sulfate is isolated via anti-solvent crystallization. Adding diluted sulfuric acid (50% v/v) to the free base in ethanol induces precipitation, followed by filtration and drying under vacuum. This method reduces mutagenic impurities to <0.1%, complying with OECD 471 guidelines.
Analytical Characterization
Structural confirmation relies on NMR and mass spectrometry:
Q & A
Q. What are the key pharmacological targets of tranylcypromine, and how do they inform experimental design in depression research?
this compound is a non-selective monoamine oxidase (MAO) inhibitor, primarily targeting MAO-A and MAO-B enzymes, which regulate neurotransmitter metabolism. To study its antidepressant effects, researchers should design experiments that measure changes in monoamine levels (e.g., serotonin, norepinephrine) in preclinical models (e.g., rodent brains) using techniques like microdialysis or HPLC . Control groups must account for dietary tyramine interactions (due to MAO inhibition) to avoid confounding results. Dose-response studies are critical to differentiate therapeutic efficacy from adverse effects like hypertensive crises .
Q. How should researchers design preclinical studies to evaluate this compound’s efficacy and safety?
- Model selection : Use validated depression models (e.g., forced swim test, chronic unpredictable stress) in rodents, ensuring alignment with translational relevance .
- Dosage optimization : Reference prior studies (e.g., 2–10 mg/kg in rats) while adjusting for bioavailability differences between species .
- Ethical compliance : Follow NIH guidelines for preclinical research, including humane endpoints and sample size justification to minimize animal use .
- Data triangulation : Combine behavioral assays (e.g., locomotor activity) with biochemical markers (e.g., plasma MAO activity) to confirm mechanism-specific effects .
Q. What methodological considerations are critical for collecting and analyzing this compound-related data in clinical trials?
- Outcome measures : Use standardized scales (e.g., Hamilton Depression Rating Scale) to quantify symptom reduction, ensuring inter-rater reliability .
- Confounding variables : Control for dietary tyramine intake and concomitant medications (e.g., SSRIs) to prevent serotonin syndrome .
- Statistical rigor : Apply mixed-effects models to account for dropout rates in longitudinal trials, and pre-register analysis plans to avoid data dredging .
Q. How can researchers address ethical challenges in this compound studies involving human participants?
- Informed consent : Clearly disclose risks of hypertensive crises and dietary restrictions during MAOI therapy .
- Safety monitoring : Implement real-time adverse event tracking (e.g., blood pressure checks) and emergency protocols for serotonin syndrome .
- Bias mitigation : Use double-blinding and placebo controls to isolate this compound-specific effects .
Advanced Research Questions
Q. How do contradictions in this compound’s neurochemical and behavioral data arise, and what analytical strategies resolve them?
Example: In rodent models, this compound elevates serotonin levels but may paradoxically reduce antidepressant-like behavior in certain strains.
- Resolution : Conduct strain-specific pharmacokinetic profiling to identify genetic polymorphisms affecting drug metabolism. Pair neurochemical data (e.g., microdialysis) with transcriptomic analysis (e.g., RNA-seq of serotonin receptors) to uncover mechanistic mismatches .
- Statistical approaches : Use mediation analysis to test whether behavioral outcomes are directly mediated by neurochemical changes .
Q. What experimental frameworks optimize this compound’s therapeutic window in treatment-resistant depression?
- Combinatorial trials : Test this compound with adjunctive therapies (e.g., atypical antipsychotics) to enhance efficacy while mitigating side effects. For example, asenapine pretreatment in rodent models reduces hyperthermia risk during this compound-fluoxetine coadministration .
- Precision dosing : Leverage pharmacogenomic data (e.g., CYP450 enzyme variants) to personalize dosages and minimize adverse reactions .
Q. How can researchers model this compound-induced serotonin syndrome in vitro or in vivo?
- In vivo model : Co-administer this compound with serotonergic agents (e.g., fluoxetine) in rodents, monitoring core temperature and autonomic symptoms (e.g., piloerection) .
- In vitro validation : Use primary neuronal cultures to quantify serotonin release and receptor hyperactivation via calcium imaging .
Q. What strategies validate this compound’s off-target effects in complex biological systems?
- Proteomic screening : Perform affinity chromatography to identify non-MAO targets (e.g., histone demethylases) .
- Phenotypic profiling : Apply high-content screening in iPSC-derived neurons to assess unintended effects on synaptic plasticity .
Methodological Tables
Q. Table 1. Key Parameters for this compound Preclinical Studies
Q. Table 2. Common Data Contradictions and Resolutions
| Contradiction | Resolution Strategy |
|---|---|
| Neurochemical vs. behavioral mismatch | Mediation analysis + multi-omics |
| Strain-specific efficacy variability | Pharmacogenomic profiling |
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
